

4-Iodobut-1-ene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodobut-1-ene**

Cat. No.: **B103956**

[Get Quote](#)

An In-depth Technical Guide to **4-Iodobut-1-ene**: Physicochemical Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

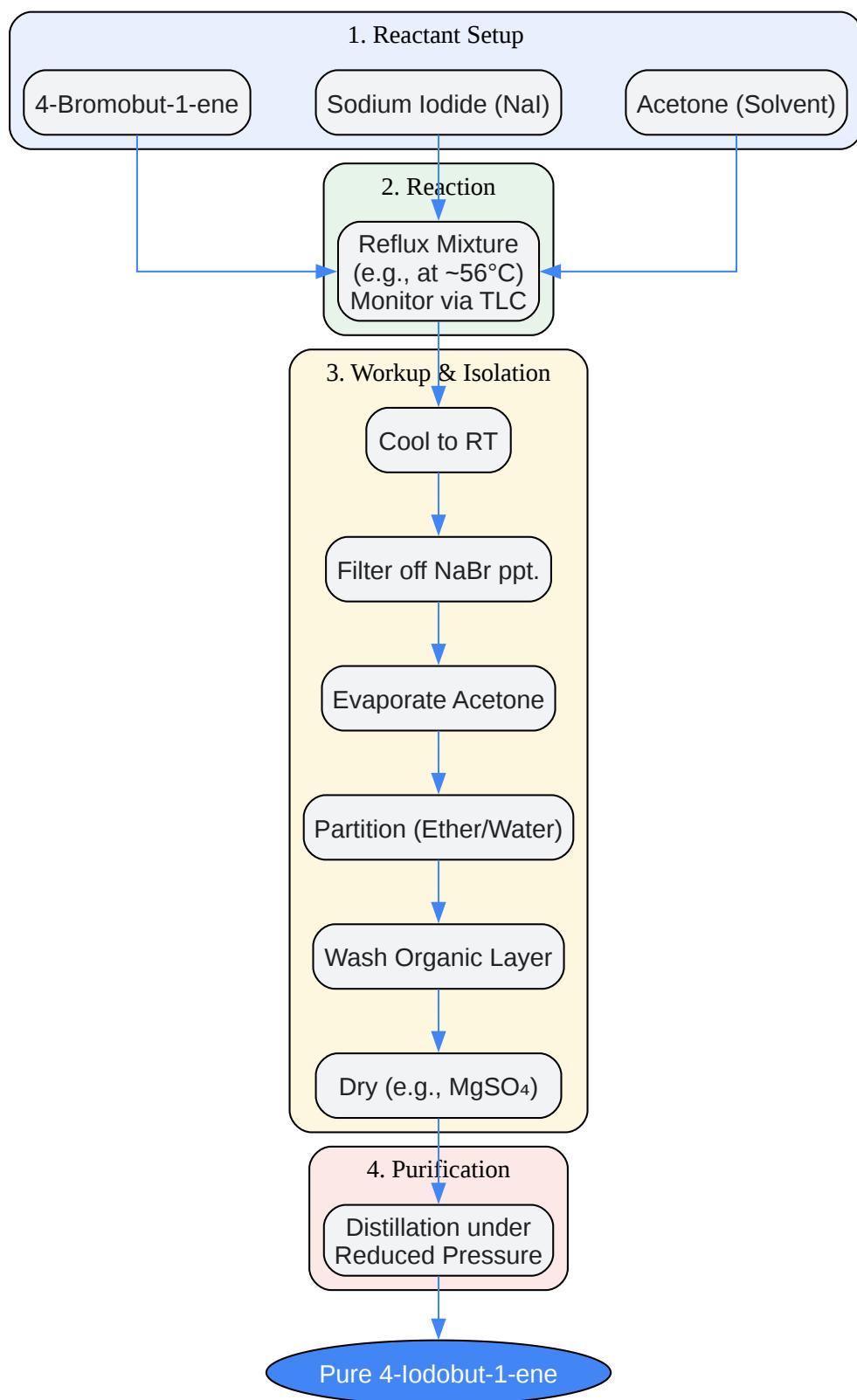
4-Iodobut-1-ene is a versatile bifunctional organic compound featuring both a terminal alkene and a primary alkyl iodide. This unique structural combination makes it a valuable reagent and intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The high reactivity of the carbon-iodine bond, coupled with the synthetic utility of the vinyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core physicochemical properties of **4-iodobut-1-ene**, details a standard laboratory-scale synthesis protocol with mechanistic insights, explores its key reaction pathways, and outlines critical safety and handling procedures for its use in a research environment.

Core Physicochemical Properties

4-Iodobut-1-ene is a colorless to light yellow liquid at room temperature.^{[1][2]} Its identity and fundamental properties are well-documented in chemical literature and databases. The molecule's utility stems from the orthogonal reactivity of its two functional groups: the terminal double bond is amenable to addition reactions, while the primary iodide serves as an excellent leaving group in nucleophilic substitution reactions.^{[1][3]}

A summary of its key quantitative data is presented below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₇ I	[4][5][6]
Molecular Weight	182.00 g/mol	[4][7][8]
Monoisotopic Mass	181.95925 Da	[4][6]
CAS Number	7766-51-0	[4][5]
Density	1.617 g/cm ³ at 25 °C	[9]
Boiling Point	130 - 131 °C	[9]
Melting Point	-103 °C	[9]
IUPAC Name	4-iodobut-1-ene	[4]


Synthesis of 4-iodobut-1-ene via Finkelstein Reaction

The most common and efficient laboratory synthesis of **4-iodobut-1-ene** is achieved through a Finkelstein reaction. This nucleophilic substitution reaction involves treating a precursor, typically 4-bromobut-1-ene or 4-chlorobut-1-ene, with an excess of sodium iodide in an acetone solvent.

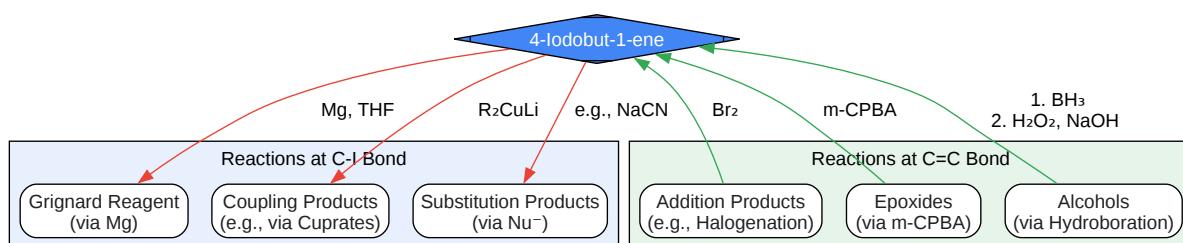
Causality and Experimental Rationale

The choice of acetone as the solvent is critical for the success of this reaction. Sodium iodide (NaI) is readily soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) byproducts are not. This difference in solubility causes the inorganic salt byproduct to precipitate out of the solution as it forms. According to Le Chatelier's principle, the continuous removal of a product from the reaction mixture drives the equilibrium forward, resulting in a high yield of the desired **4-iodobut-1-ene**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-iodobut-1-ene**.


Detailed Laboratory Protocol

- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.5 equivalents) and dry acetone.
- Addition of Precursor: Begin stirring the acetone/NaI mixture and add 4-bromobut-1-ene (1.0 equivalent) dropwise at room temperature.
- Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. A visible precipitate of sodium bromide will form.
- Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated sodium bromide, washing the filter cake with a small amount of acetone.
- Isolation: Combine the filtrates and remove the acetone using a rotary evaporator.
- Extraction: To the resulting residue, add diethyl ether and deionized water. Transfer to a separatory funnel, shake, and separate the layers. The aqueous layer is extracted twice more with diethyl ether.
- Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium thiosulfate solution (to remove any residual iodine), followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield pure **4-iodobut-1-ene**.

Key Chemical Reactivity

4-Iodobut-1-ene is a valuable building block due to the distinct reactivity of its functional groups, which can often be addressed selectively.

- Nucleophilic Substitution: The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group. This facilitates reactions with a wide range of nucleophiles, including organometallics (e.g., Grignard, organocuprates), amines, and alkoxides. This reactivity is fundamental to its use in constructing larger carbon skeletons.
- Organometallic Formations: It can be used to prepare the corresponding Grignard reagent (4-butenylmagnesium iodide) by reacting with magnesium metal. This reagent is a potent nucleophile used to form new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.
- Alkene Addition Reactions: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, allowing for further functionalization of the molecule.[1][3]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-iodobut-1-ene**.

Safety, Handling, and Storage

4-Iodobut-1-ene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[2][9]

Hazard Class	GHS Code	Description	Source(s)
Flammable Liquid	H226	Flammable liquid and vapor	[4] [9]
Acute Toxicity (Oral)	H301	Toxic if swallowed	[4]
Acute Toxicity (Inhalation)	H331	Toxic if inhaled	[9] [10]
Skin Sensitization	H317	May cause an allergic skin reaction	[4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always use this compound within a certified chemical fume hood to avoid inhalation of vapors.[\[2\]](#)
- Personal Protective Equipment:
 - Wear chemical-resistant gloves (e.g., nitrile) at all times.[\[10\]](#)
 - Wear chemical safety goggles and a face shield.[\[10\]](#)
 - Wear a flame-retardant lab coat.[\[9\]](#)
- Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[\[2\]](#)[\[9\]](#)
Take precautionary measures against static discharge.[\[2\]](#) Avoid contact with skin, eyes, and clothing.[\[10\]](#)

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[2\]](#)[\[9\]](#)
- The compound is light-sensitive; store in an amber or opaque bottle to prevent degradation.[\[9\]](#)[\[10\]](#)
- Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

- Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]
- Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][9]
- Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 7766-51-0: 1-Butene, 4-iodo- | CymitQuimica [cymitquimica.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 4-Iodobut-1-ene [myskinrecipes.com]
- 4. 4-Iodobut-1-ene | C4H7I | CID 543216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-iodobut-1-ene [chemicalbook.com]
- 6. PubChemLite - 4-iodobut-1-ene (C4H7I) [pubchemlite.lcsb.uni.lu]
- 7. 7766-51-0 Cas No. | 4-iodobut-1-ene | Apollo [store.apolloscientific.co.uk]
- 8. 3-Iodobut-1-ene | C4H7I | CID 14382154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. science2education.co.uk [science2education.co.uk]
- To cite this document: BenchChem. [4-Iodobut-1-ene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b103956#4-iodobut-1-ene-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com